3-Bromo-5-nitrobenzene-1-sulfonyl chloride
Overview
Description
3-Bromo-5-nitrobenzene-1-sulfonyl chloride: is an organic compound with the molecular formula C6H3BrClNO4S It is a derivative of benzene, featuring bromine, nitro, and sulfonyl chloride functional groups
Mechanism of Action
Target of Action
The primary target of 3-Bromo-5-nitrobenzene-1-sulfonyl chloride is the benzylic position of aromatic compounds . This position is particularly reactive due to the resonance stabilization that can occur after the reaction .
Mode of Action
The compound interacts with its targets through a free radical reaction . In this process, a hydrogen atom is removed from the benzylic position, forming a resonance-stabilized radical . This radical can then react with other molecules, leading to various downstream effects .
Biochemical Pathways
The removal of a hydrogen atom from the benzylic position can lead to a variety of biochemical pathways. These include nucleophilic substitution and oxidation . The exact pathway depends on the specific conditions and the presence of other reactants .
Result of Action
The molecular and cellular effects of this compound’s action depend on the specific biochemical pathway that is triggered. For example, if the compound undergoes a nucleophilic substitution reaction, it could potentially lead to the formation of new chemical bonds and the creation of different compounds .
Biochemical Analysis
Biochemical Properties
3-Bromo-5-nitrobenzene-1-sulfonyl chloride plays a crucial role in biochemical reactions due to its ability to act as a sulfonylating agent. It interacts with enzymes, proteins, and other biomolecules, often modifying their structure and function. For instance, it can react with amino groups in proteins, leading to the formation of sulfonamide bonds. This interaction can alter the protein’s activity, stability, and interactions with other biomolecules .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It can influence cell function by modifying proteins involved in cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can inhibit or activate specific enzymes, leading to changes in metabolic flux and gene expression patterns . These modifications can result in altered cellular responses, such as changes in cell growth, differentiation, and apoptosis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through covalent binding interactions with biomolecules. It can form stable sulfonamide bonds with amino groups in proteins, leading to enzyme inhibition or activation. Additionally, the compound can induce changes in gene expression by modifying transcription factors or other regulatory proteins . These molecular interactions are critical for understanding the compound’s biochemical and cellular effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound can degrade over time, leading to a decrease in its reactivity and effectiveness . Long-term exposure to the compound can also result in cumulative effects on cellular processes, such as sustained changes in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant biochemical and physiological changes. For instance, high doses of the compound can cause toxic effects, such as cell death and tissue damage . Understanding the dosage effects is crucial for determining the compound’s therapeutic potential and safety profile.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. The compound can inhibit or activate specific enzymes, leading to changes in metabolite levels and metabolic flux . These interactions are essential for understanding the compound’s role in cellular metabolism and its potential therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biochemical effects. The compound can interact with transporters and binding proteins that facilitate its uptake and distribution within cells . These interactions can influence the compound’s localization and accumulation in specific cellular compartments, affecting its activity and function.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can influence the compound’s interactions with biomolecules and its overall biochemical effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5-nitrobenzene-1-sulfonyl chloride typically involves multiple steps:
Nitration: Benzene is nitrated to introduce the nitro group.
Bromination: The nitrobenzene derivative undergoes bromination to introduce the bromine atom.
Industrial Production Methods: In an industrial setting, the production of this compound involves the controlled addition of nitrobenzene to excess chlorosulfonic acid, gradually raising the temperature to 100°C and maintaining it for several hours. The mixture is then cooled and poured into ice water, and the product is filtered and washed to remove any residual acid .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the sulfonyl chloride group.
Reduction Reactions: The nitro group can be reduced to an amine group under appropriate conditions.
Electrophilic Aromatic Substitution: The bromine and nitro groups can direct further substitutions on the benzene ring.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines or alcohols can react with the sulfonyl chloride group.
Reduction: Common reducing agents include hydrogen gas with a catalyst or metal hydrides.
Electrophilic Aromatic Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under acidic conditions.
Major Products:
Amines: Reduction of the nitro group.
Sulfonamides: Reaction with amines.
Substituted Benzenes: Further substitution reactions on the benzene ring.
Scientific Research Applications
Chemistry: 3-Bromo-5-nitrobenzene-1-sulfonyl chloride is used as an intermediate in the synthesis of various organic compounds. It is particularly useful in the preparation of sulfonamides and other derivatives.
Biology and Medicine: In biological research, this compound can be used to modify biomolecules, such as proteins, through sulfonylation reactions. This modification can help in studying protein functions and interactions.
Industry: In the industrial sector, this compound is used in the production of dyes, pharmaceuticals, and agrochemicals. Its reactivity makes it a valuable intermediate in the synthesis of complex molecules.
Comparison with Similar Compounds
3-Nitrobenzenesulfonyl chloride: Lacks the bromine substituent.
1-Bromo-3-nitrobenzene: Lacks the sulfonyl chloride group.
5-Bromo-2-nitrobenzenesulfonyl chloride: Positional isomer with different substitution pattern.
Uniqueness: 3-Bromo-5-nitrobenzene-1-sulfonyl chloride is unique due to the combination of bromine, nitro, and sulfonyl chloride groups on the benzene ring. This combination imparts distinct reactivity and makes it a versatile intermediate for various chemical transformations .
Properties
IUPAC Name |
3-bromo-5-nitrobenzenesulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrClNO4S/c7-4-1-5(9(10)11)3-6(2-4)14(8,12)13/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCLOBSDZZNLOLF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1S(=O)(=O)Cl)Br)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrClNO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.51 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1211517-87-1 | |
Record name | 3-bromo-5-nitrobenzene-1-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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